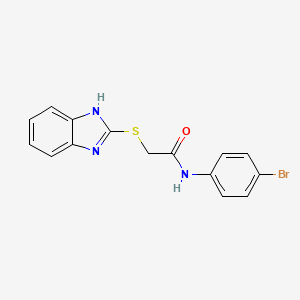

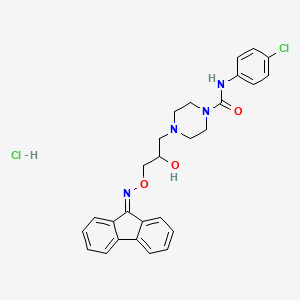

![molecular formula C24H27N3O4 B2724850 2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide CAS No. 749222-48-8](/img/structure/B2724850.png)

2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide” is characterized by the presence of a cyano group, an amide group, two ethoxy groups, a morpholine ring, and a phenyl ring. The exact three-dimensional structure would require further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound is a powder at room temperature . The compound’s molecular weight is 421.497.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Chemical compounds similar to "2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide" have been synthesized and explored for their broad spectrum of biological activities. For instance, morpholine derivatives have been designed with various biological activities such as sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. These compounds are synthesized through reactions involving aminoethanol with aryl-bromomethyl-ketone, leading to the formation of morpholines with potential as drug metabolizing enzyme modulators and immunomodulating actions (Rekka & Kourounakis, 2010).

Chemical Reactions and Modifications

Research into the reaction of dibromocyclohexanone with morpholine has shown the ability to yield specific chemical structures influenced by the reaction solvent. This demonstrates the versatility and reactivity of morpholine-containing compounds in chemical synthesis, potentially leading to selective product formation (SatoKikumasa et al., 1975).

Advanced Synthesis Techniques

Investigations into the chemistry of cyanoacetylenes have highlighted the preparation and reactions of cyano-ynamines and the corresponding cyano-enamines. These studies shed light on the transformation of these compounds into cyanoacetamides and their reaction with various amines, which could be relevant for the synthesis of complex molecules including those related to "this compound" (Sasaki & Kojima, 1970).

Molecular Structure and Absorption Spectra

The study of morpholine green derivatives provides insights into the molecular structure and absorption spectra of related compounds. Understanding the electron donor substituent efficiency and the impact of substituents on the absorption spectra can be crucial for designing molecules with desired optical properties (Hepworth, Sawyer, & Hallas, 1993).

Rearrangement Reactions

Research into double rearrangement reactions involving cyano and morpholine groups has yielded novel structures such as oxazin-ones and diazin-ones. These findings contribute to the understanding of reaction mechanisms and the synthesis of new compounds with potential research and therapeutic applications (Yokoyama, Hatanaka, & Sakamoto, 1985).

Safety and Hazards

The safety data sheet for “2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-3-30-22-16-21(27-10-12-29-13-11-27)23(31-4-2)15-20(22)26-24(28)19(17-25)14-18-8-6-5-7-9-18/h5-9,14-16H,3-4,10-13H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDSYXALIMGEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC=CC=C2)C#N)OCC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)

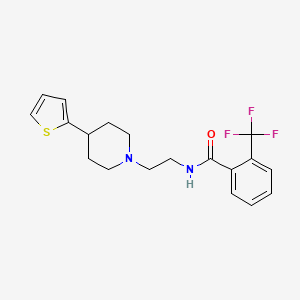

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)

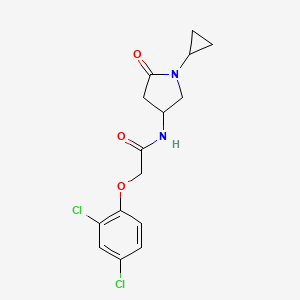

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)

![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)

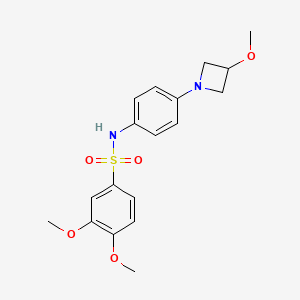

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)